molecular formula C15H21NO B6352750 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine CAS No. 78484-00-1

4-benzyl-1-[(oxiran-2-yl)methyl]piperidine

Cat. No.: B6352750
CAS No.: 78484-00-1
M. Wt: 231.33 g/mol
InChI Key: KZETVBNJADWALK-UHFFFAOYSA-N
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Description

4-benzyl-1-[(oxiran-2-yl)methyl]piperidine is a chemical compound with the molecular formula C15H21NO. It features a piperidine ring substituted with a benzyl group and an oxirane (epoxide) ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine typically involves the reaction of piperidine with benzyl chloride and epichlorohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[(oxiran-2-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzyl-1-[(oxiran-2-yl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperidine: Lacks the oxirane ring, making it less reactive in certain chemical reactions.

    1-benzyl-4-(oxiran-2-yl)piperidine: Similar structure but with different substitution patterns.

    N-benzylpiperidine: A simpler structure without the oxirane ring.

Uniqueness

4-benzyl-1-[(oxiran-2-yl)methyl]piperidine is unique due to the presence of both the benzyl and oxirane groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-benzyl-1-(oxiran-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-14-6-8-16(9-7-14)11-15-12-17-15/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZETVBNJADWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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